2,5-Diallylhexanedioic acid
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Overview
Description
2,5-Diallylhexanedioic acid: is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two allyl groups attached to the hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diallylhexanedioic acid typically involves the reaction of hexanedioic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diallylhexanedioic acid can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The allyl groups can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of carboxylic acids.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexanediol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Diallylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Diallylhexanedioic acid involves its interaction with various molecular targets. The allyl groups can undergo reactions that modify the compound’s structure, leading to different biological or chemical activities. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in different environments.
Comparison with Similar Compounds
Adipic acid (hexanedioic acid): A simpler dicarboxylic acid without allyl groups.
2,5-Furandicarboxylic acid: Another dicarboxylic acid with different substituents.
Uniqueness: 2,5-Diallylhexanedioic acid is unique due to the presence of allyl groups, which provide additional reactivity and potential for functionalization compared to simpler dicarboxylic acids like adipic acid. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
6339-65-7 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,5-bis(prop-2-enyl)hexanedioic acid |
InChI |
InChI=1S/C12H18O4/c1-3-5-9(11(13)14)7-8-10(6-4-2)12(15)16/h3-4,9-10H,1-2,5-8H2,(H,13,14)(H,15,16) |
InChI Key |
KZTBFOMSRKKQIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCC(CC=C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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